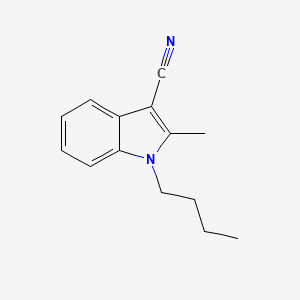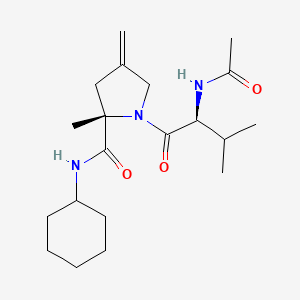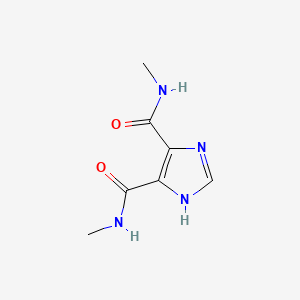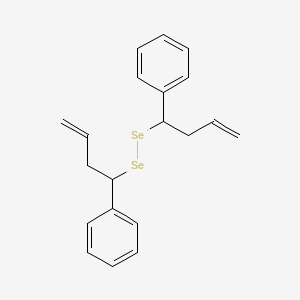
Diselenide, bis(1-phenyl-3-butenyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diselenide, bis(1-phenyl-3-butenyl) is an organoselenium compound characterized by the presence of two selenium atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis(1-phenyl-3-butenyl) typically involves the reaction of 1-phenyl-3-butenyl halides with sodium diselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium atoms. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diselenide, bis(1-phenyl-3-butenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert diselenides to selenides.
Substitution: The phenyl and butenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include selenoxides, selenones, selenides, and substituted phenyl or butenyl derivatives .
Applications De Recherche Scientifique
Diselenide, bis(1-phenyl-3-butenyl) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antioxidant properties and potential to modulate redox reactions.
Medicine: Explored for its anticancer and chemopreventive activities due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of diselenide, bis(1-phenyl-3-butenyl) involves its ability to modulate redox reactions. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It can also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Uniqueness
Diselenide, bis(1-phenyl-3-butenyl) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other diselenides, it has shown promising results in anticancer research and as an antioxidant .
Propriétés
Numéro CAS |
854278-43-6 |
|---|---|
Formule moléculaire |
C20H22Se2 |
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
1-(1-phenylbut-3-enyldiselanyl)but-3-enylbenzene |
InChI |
InChI=1S/C20H22Se2/c1-3-11-19(17-13-7-5-8-14-17)21-22-20(12-4-2)18-15-9-6-10-16-18/h3-10,13-16,19-20H,1-2,11-12H2 |
Clé InChI |
ILZFTZPAHVWJEV-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C1=CC=CC=C1)[Se][Se]C(CC=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
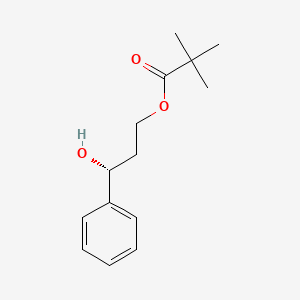
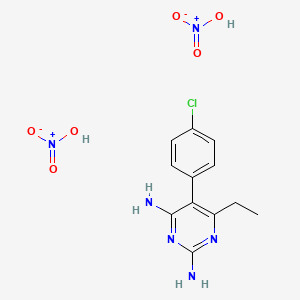
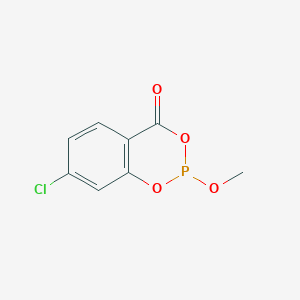
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)
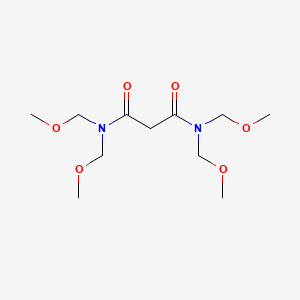
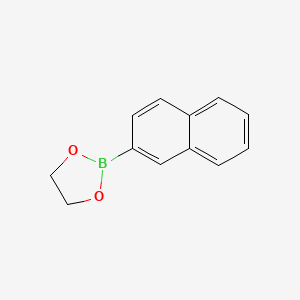
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
